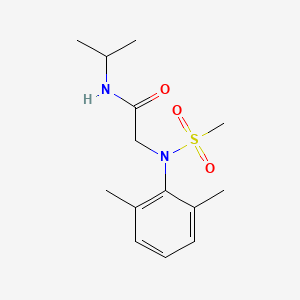![molecular formula C21H26ClNO3 B5177554 2-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}-6-methoxyphenol](/img/structure/B5177554.png)
2-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}-6-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}-6-methoxyphenol, commonly known as 'Loperamide,' is a synthetic opioid drug used to treat diarrhea. Although Loperamide is not a controlled substance, it has been found to have potential for abuse due to its opioid-like effects when taken in large doses.
作用机制
Loperamide acts as an agonist at the mu-opioid receptors in the gastrointestinal tract. It binds to these receptors, inhibiting the release of acetylcholine and other neurotransmitters that stimulate the intestinal muscles. This leads to a decrease in the frequency and volume of bowel movements.
Biochemical and Physiological Effects:
Loperamide has been found to have a number of biochemical and physiological effects. It has been shown to decrease the secretion of fluids in the gastrointestinal tract, reduce the motility of the intestinal muscles, and increase the absorption of water and electrolytes. Loperamide also has the potential to cross the blood-brain barrier, leading to central nervous system effects such as sedation and respiratory depression.
实验室实验的优点和局限性
Loperamide has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, making it a well-understood compound. However, Loperamide has limitations as well. Its potential for abuse and opioid-like effects make it a controversial compound to work with. Additionally, its effects on the central nervous system can make it difficult to interpret results from experiments.
未来方向
There are several future directions for research on Loperamide. One area of interest is its potential for abuse and addiction. Studies are needed to better understand the mechanisms underlying Loperamide's opioid-like effects and to develop strategies for preventing and treating abuse. Another area of interest is the potential use of Loperamide in the treatment of other gastrointestinal disorders such as inflammatory bowel disease and irritable bowel syndrome. Finally, further research is needed to better understand the long-term effects of Loperamide use, particularly with regard to its effects on the central nervous system.
合成方法
Loperamide is synthesized through a multi-step process starting with 2-methoxy-5-nitrophenol. The first step involves the reduction of the nitro group to an amino group using sodium dithionite. The resulting compound is then reacted with 4-chlorobenzyl chloride to form 2-(4-chlorobenzylamino)-5-methoxyphenol. The final step involves the reaction of this compound with 4-(hydroxymethyl)-1-piperidine to form Loperamide.
科学研究应用
Loperamide has been extensively studied for its anti-diarrheal properties. It works by binding to the mu-opioid receptors in the gastrointestinal tract, slowing down the movement of the intestinal muscles and reducing the secretion of fluids. This leads to a decrease in the frequency and volume of bowel movements.
属性
IUPAC Name |
2-[[4-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO3/c1-26-19-4-2-3-17(20(19)25)14-23-11-9-21(15-24,10-12-23)13-16-5-7-18(22)8-6-16/h2-8,24-25H,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRSSVLNTDLDAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CN2CCC(CC2)(CC3=CC=C(C=C3)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5177476.png)
![2-chloro-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5177477.png)


![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5177494.png)
![3-{[(4-methoxyphenyl)amino]sulfonyl}-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B5177507.png)
![1-(2-fluorophenyl)-5-{[(3-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5177513.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5177519.png)
![2-{1-[2-(benzylamino)-2-oxoethyl]-1H-indol-3-yl}-N,N-diethyl-2-oxoacetamide](/img/structure/B5177521.png)
![4-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}butanoic acid](/img/structure/B5177524.png)
![N-(5-chloro-2-methylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5177533.png)

![6-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-(2-furyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5177545.png)
![5-acetyl-4-(2-chlorophenyl)-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5177562.png)